Cas no 866341-90-4 (2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide)

2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide
- AKOS001817786
- 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide
- VU0489380-1
- 2-(8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-ethoxyphenyl)acetamide
- 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide
- 866341-90-4
- F1602-0287
-
- インチ: 1S/C28H23ClN2O6/c1-2-35-20-9-7-19(8-10-20)30-26(32)16-31-15-22(27(33)17-3-5-18(29)6-4-17)28(34)21-13-24-25(14-23(21)31)37-12-11-36-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32)
- InChIKey: DNOROGIZWKETGX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C1C(C2=CC3=C(C=C2N(C=1)CC(NC1C=CC(=CC=1)OCC)=O)OCCO3)=O)=O
計算された属性
- せいみつぶんしりょう: 518.1244642g/mol
- どういたいしつりょう: 518.1244642g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 880
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 94.2Ų
2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0287-5μmol |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0287-20μmol |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0287-2mg |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1602-0287-25mg |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1602-0287-1mg |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA64941-1mg |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA64941-25mg |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 25mg |
$310.00 | 2023-12-29 | ||
A2B Chem LLC | BA64941-5mg |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1602-0287-4mg |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1602-0287-10mg |
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
866341-90-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 866341-90-4 and Product Name: 2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide
Compound with the CAS number 866341-90-4 and the product name 2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular structure of this compound features a unique combination of functional groups, including a benzoyl moiety at the 4-position and an acetamide group linked to an ethoxyphenyl ring, which contribute to its distinctive chemical properties and reactivity.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The core structure of the compound is derived from a quinoxaline derivative, which is further modified by the introduction of an oxo group at the 9-position and a dioxino ring at the 2,3 positions. These structural features are critical for the compound's interactions with biological targets and its potential therapeutic applications.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The quinoxaline scaffold, in particular, has been extensively studied for its role in various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the 4-chlorobenzoyl group in this compound enhances its binding affinity to certain biological receptors, making it a promising candidate for further investigation.
The acetamide moiety at the 6-position of the quinoxaline ring introduces additional functionality that can be exploited for modulating biological activity. In particular, the N-(4-ethoxyphenyl)acetamide group has been shown to influence enzyme inhibition and receptor binding affinity. This structural feature is particularly relevant in the context of developing novel therapeutic agents that target specific enzymatic pathways or receptor interactions.
One of the most compelling aspects of this compound is its potential application in oncology research. Studies have demonstrated that quinoxaline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The specific modifications present in this compound may enhance its ability to interfere with critical cellular processes involved in cancer progression. For instance, the 4-chlorobenzoyl group could facilitate interactions with specific proteins or enzymes that are overexpressed in tumor cells.
In addition to its potential oncological applications, this compound may also have utility in other therapeutic areas. For example, its structural motif suggests that it could interact with receptors or enzymes involved in inflammatory responses. The N-(4-ethoxyphenyl)acetamide group is particularly interesting from a pharmacological standpoint because it can be tailored to optimize binding affinity and selectivity for specific biological targets.
The synthesis and characterization of this compound have been supported by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided valuable insights into the molecular structure and purity of the compound. Additionally, computational studies using molecular modeling techniques have been employed to predict potential binding modes and interactions with biological targets.
Recent advancements in drug discovery technologies have enabled researchers to rapidly screen large libraries of compounds for potential therapeutic activity. This compound has been incorporated into such screens due to its unique structural features and predicted biological activity. Preliminary results from these screens have been encouraging, suggesting that further optimization could lead to the development of novel therapeutic agents.
The development of new pharmaceutical agents often involves iterative optimization processes where various structural analogs are synthesized and tested for improved efficacy and reduced toxicity. This compound serves as a valuable starting point for such efforts due to its promising biological profile. Future studies will focus on modifying key functional groups to enhance potency while minimizing off-target effects.
In conclusion, 2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide represents a significant contribution to the field of chemical and pharmaceutical research. Its unique molecular structure and predicted biological activity make it a promising candidate for further investigation in oncology and other therapeutic areas. Continued research into this compound will likely yield valuable insights into its pharmacological properties and potential clinical applications.
866341-90-4 (2-8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-ethoxyphenyl)acetamide) 関連製品
- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)
- 1539924-96-3(3-(Tert-butoxycarbonylmethylamino)pyrrolidine)
- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 946220-61-7(2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)
- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)



